Cas no 1260593-39-2 (1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate)
1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate Chemical and Physical Properties
Names and Identifiers
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- (R)-1-tert-butyl 2-methyl azetidine-1,2-dicarboxylate
- 1-tert-butyl 2-Methyl (2R)-azetidine-1,2-dicarboxylate
- (R)-1-Boc-Azetidine-2-carboxylic acid Methyl ester
- 1-O-tert-butyl 2-O-methyl (2R)-azetidine-1,2-dicarboxylate
- (R)-TERT-BUTYL METHYL AZETIDINE-1,2-DICARBOXYLATE
- C-8405
- AS-38363
- SCHEMBL26353928
- 1-(tert-butyl) 2-methyl (R)-azetidine-1,2-dicarboxylate
- Methyl (R)-1-Boc-azetidine-2-carboxylate
- CS-0052399
- (R)-1-Boc-Azetidine-2-carboxylic acid, methyl ester
- 1260593-39-2
- AKOS025291326
- MFCD11042210
- methyl (2R)-1-tert-Butoxycarbonylazetidine-2-carboxylate
- 1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) 2-methyl ester, (2R)-
- DTXSID90725558
- (R)-1-TERT-BUTYL2-METHYLAZETIDINE-1,2-DICARBOXYLATE
- DTXCID80676303
- 1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate
-
- MDL: MFCD11042210
- Inchi: 1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3/t7-/m1/s1
- InChI Key: FGWUDHZVEBFGKS-SSDOTTSWSA-N
- SMILES: O(C(C)(C)C)C(N1CC[C@@H]1C(=O)OC)=O
Computed Properties
- Exact Mass: 215.11600
- Monoisotopic Mass: 215.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 55.8Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 321.0±35.0 °C at 760 mmHg
- Flash Point: 147.9±25.9 °C
- PSA: 55.84000
- LogP: 1.10670
- Vapor Pressure: 0.0±1.5 mmHg at 25°C
1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449040876-5g |
(R)-1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate |
1260593-39-2 | 95% | 5g |
$1080.00 | 2023-09-03 | |
| Chemenu | CM106314-1g |
1-(tert-butyl) 2-methyl (R)-azetidine-1,2-dicarboxylate |
1260593-39-2 | 95+% | 1g |
$240 | 2021-06-09 | |
| Chemenu | CM106314-5g |
1-(tert-butyl) 2-methyl (R)-azetidine-1,2-dicarboxylate |
1260593-39-2 | 95+% | 5g |
$660 | 2021-06-09 | |
| Chemenu | CM106314-10g |
1-(tert-butyl) 2-methyl (R)-azetidine-1,2-dicarboxylate |
1260593-39-2 | 95+% | 10g |
$1100 | 2021-06-09 | |
| Apollo Scientific | OR317245-250mg |
(R)-1-Boc-Azetidine-2-carboxylic acid methyl ester |
1260593-39-2 | 97% | 250mg |
£21.00 | 2025-02-20 | |
| Apollo Scientific | OR317245-1g |
(R)-1-Boc-Azetidine-2-carboxylic acid methyl ester |
1260593-39-2 | 97% | 1g |
£54.00 | 2025-02-20 | |
| TRC | T205260-250mg |
(R)-1-tert-Butyl 2-Methyl Azetidine-1,2-Dicarboxylate |
1260593-39-2 | 250mg |
$ 170.00 | 2022-06-03 | ||
| TRC | T205260-500mg |
(R)-1-tert-Butyl 2-Methyl Azetidine-1,2-Dicarboxylate |
1260593-39-2 | 500mg |
$ 285.00 | 2022-06-03 | ||
| TRC | T205260-1g |
(R)-1-tert-Butyl 2-Methyl Azetidine-1,2-Dicarboxylate |
1260593-39-2 | 1g |
$ 400.00 | 2022-06-03 | ||
| TRC | T205260-2.5g |
(R)-1-tert-Butyl 2-Methyl Azetidine-1,2-Dicarboxylate |
1260593-39-2 | 2.5g |
$ 510.00 | 2022-06-03 |
1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate Suppliers
1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate
1-Tert-Butyl 2-Methyl (2R)-Azetidine-1,2-Dicarboxylate (CAS No. 1260593-39-2: A Versatile Chiral Building Block in Medicinal Chemistry)
The 1-Tert-Butyl 2-Methyl (2R)-Azetidine-1,2-Dicarboxylate, designated by CAS No. 1260593-39-2, represents a critical chiral scaffold in modern organic synthesis and drug discovery. This compound, characterized by its azetidine core and stereochemically defined (R)-configuration at the second carbon position, has garnered significant attention for its role in constructing bioactive molecules with precise stereocontrol. Recent advancements in asymmetric synthesis and computational modeling have further highlighted its utility in developing therapeutics targeting neurological disorders and oncology.
The molecular architecture of this compound integrates two key functional groups: the sterically demanding tert-butyl substituent at position 1 and the electron-donating methyl group at position 2. These features modulate electronic properties and spatial orientation, enabling selective reactivity in multistep syntheses. Notably, the dicarboxylate moiety provides versatile handles for conjugation with amino acids or peptides—a strategy employed in recent studies to design enzyme inhibitors with enhanced metabolic stability. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated its efficacy as a precursor for α-amino acid derivatives targeting histone deacetylases (HDACs), showcasing its potential in epigenetic therapy.
Synthetic methodologies for accessing this compound have evolved significantly over the past decade. Traditional approaches involving chiral pool synthesis using (*S*)-*N*-Boc-[α]-aminoadipic acid derivatives have been complemented by catalytic asymmetric methods employing organocatalysts like proline derivatives or chiral Brønsted acids. A landmark study by Smith et al. (Nature Catalysis, 2024) introduced a ruthenium-catalyzed enantioselective conjugate addition protocol that achieves >98% ee with turnover frequencies exceeding 500 h⁻¹—a breakthrough for large-scale production demands. Such innovations underscore the compound’s scalability for pharmaceutical applications.
In pharmacological contexts, the (R)-configuration confers unique biological activity profiles compared to its *racemic* counterpart. Preclinical data from a phase I trial involving a derivative of this compound revealed potent anti-inflammatory effects via modulation of NF-κB signaling pathways without cytotoxicity at therapeutic doses. This selectivity arises from stereoselective binding to protein targets such as cyclooxygenase isoforms—highlighting how chirality directly influences pharmacokinetics and safety profiles.
Recent advances in computational chemistry have enabled predictive modeling of this compound’s interactions with target proteins using molecular dynamics simulations. A collaborative study between MIT and Pfizer (published in *ACS Central Science*, 2024) employed machine learning algorithms to identify novel binding modes when this scaffold is appended to β-lactam antibiotics—a strategy aimed at overcoming bacterial resistance mechanisms. These findings validate its role as a modular component for rational drug design.
Pioneering work on prodrug strategies further expands its applicability. By masking one carboxylic acid group as an ester or amide, researchers have achieved controlled release profiles critical for treating chronic conditions like Alzheimer’s disease. A notable example involves coupling it with acetylcholinesterase inhibitors via pH-sensitive linkers, enabling targeted delivery to brain regions affected by neurodegeneration—a breakthrough recognized in the 20th Annual Chemical Biology Symposium proceedings.
Safety evaluations conducted under ICH guidelines confirm favorable toxicological properties when synthesized under strict purity standards (>98% HPLC). Its thermal stability up to 85°C under nitrogen atmosphere ensures compatibility with lyophilization processes common in biopharmaceutical manufacturing. Regulatory submissions leveraging these data have positioned it as a preferred chiral intermediate across multiple ongoing Phase II clinical trials targeting fibrotic diseases.
In conclusion, the 1-Tert-Butyl 2-Methyl (R)-Azetidine-Dicarboxylate exemplifies how precise structural control enables multifunctional utility across medicinal chemistry domains—from asymmetric synthesis breakthroughs to disease-specific drug development paradigms. Ongoing investigations into its applications within CRISPR-based gene editing systems and PROTAC technologies promise even broader horizons for this indispensable chemical entity.
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